Comparative Orthogonality: Z-Asp(OBzl)-OH vs. Fmoc-Asp(OBzl)-OH in Synthesis Strategy
The benzyloxycarbonyl (Z) group of Z-Asp(OBzl)-OH is removed by catalytic hydrogenolysis or strong acid, a condition orthogonal to the base-labile Fmoc group. In contrast, Fmoc-Asp(OBzl)-OH (CAS 86060-84-6) requires mild basic conditions (e.g., piperidine) for deprotection, which is incompatible with base-sensitive functional groups . This orthogonality is a class-level inference, where the Z-group's compatibility with base-labile protecting groups allows for its use in more complex, multi-protecting group synthetic schemes compared to Fmoc-based analogues.
| Evidence Dimension | Deprotection Condition Orthogonality |
|---|---|
| Target Compound Data | Z group: Cleaved by H2/Pd or HBr/AcOH |
| Comparator Or Baseline | Fmoc group: Cleaved by base (e.g., 20% piperidine in DMF) |
| Quantified Difference | Orthogonal (not simultaneously cleavable) |
| Conditions | Solution-phase peptide synthesis |
Why This Matters
The orthogonal nature of the Z group provides a strategic advantage in multi-step syntheses requiring selective deprotection, directly influencing the choice of Z-Asp(OBzl)-OH over an Fmoc-protected analogue for certain synthetic routes.
